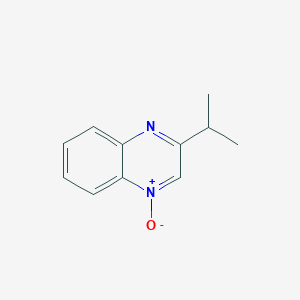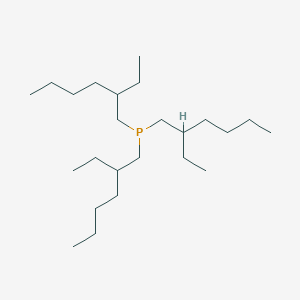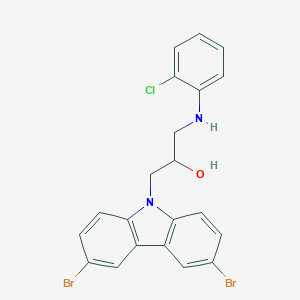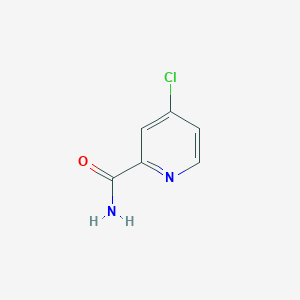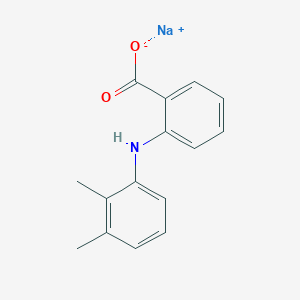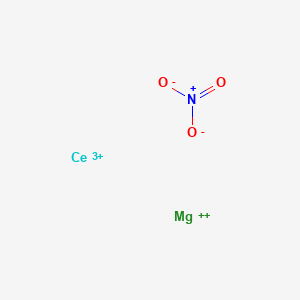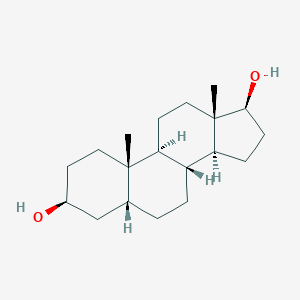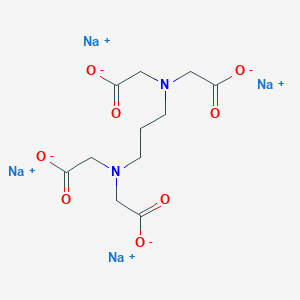
Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt, also known as tetrasodium EDTA, is a chelating agent commonly used in scientific research. It is a synthetic compound that is widely used in various applications due to its ability to bind to metal ions.
Mécanisme D'action
Tetrasodium EDTA works by binding to metal ions and forming a stable complex. This complex prevents the metal ions from reacting with other molecules and causing unwanted reactions. The stability of the complex depends on the pH of the solution and the concentration of the metal ions.
Effets Biochimiques Et Physiologiques
Tetrasodium EDTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory and anti-cancer effects. It has also been shown to improve the absorption of certain nutrients, such as calcium and magnesium.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA in lab experiments is its ability to remove metal ions from solutions. This can prevent unwanted reactions and improve the accuracy of experiments. However, there are also limitations to its use. Tetrasodium EDTA can bind to other molecules in addition to metal ions, which can affect the results of experiments. It can also be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research on Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA. One area of research is the development of new chelating agents that are more selective and efficient than Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA. Another area of research is the use of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, research is needed to better understand the mechanisms of action of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA and its effects on various biological systems.
Méthodes De Synthèse
Tetrasodium EDTA is synthesized from ethylenediaminetetraacetic acid (EDTA) and sodium hydroxide. The reaction results in the formation of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA and water. The synthesis process is relatively simple and cost-effective, making it a popular choice for various applications.
Applications De Recherche Scientifique
Tetrasodium EDTA is widely used in scientific research due to its chelating properties. It is commonly used to remove metal ions from solutions and to prevent metal ion contamination during experiments. It is also used in cell culture media to prevent metal ion toxicity and to improve cell growth.
Propriétés
Numéro CAS |
18719-03-4 |
|---|---|
Nom du produit |
Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt |
Formule moléculaire |
C11H14N2Na4O8 |
Poids moléculaire |
394.2 g/mol |
Nom IUPAC |
tetrasodium;2-[3-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C11H18N2O8.4Na/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21;;;;/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;;;/q;4*+1/p-4 |
Clé InChI |
YBAPEZRVAJFQCN-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Autres numéros CAS |
18719-03-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



